REACTION_CXSMILES
|
Cl[C:2](OC(Cl)(Cl)Cl)=[O:3].[F:9][C:10]1[CH:16]=[C:15]([Cl:17])[C:14]([O:18][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:13][C:11]=1[NH2:12]>C(OCC)(=O)C>[F:9][C:10]1[CH:16]=[C:15]([Cl:17])[C:14]([O:18][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:13][C:11]=1[N:12]=[C:2]=[O:3]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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ClC(=O)OC(Cl)(Cl)Cl
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Name
|
|
Quantity
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2.3 g
|
Type
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reactant
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Smiles
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FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
|
the whole was heated
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Type
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CUSTOM
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Details
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to remove ethyl acetate
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Type
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DISTILLATION
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Details
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by distillation
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Name
|
|
Type
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product
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Smiles
|
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |